molecular formula C20H21N3O2S B2821712 2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 932515-49-6

2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B2821712
CAS No.: 932515-49-6
M. Wt: 367.47
InChI Key: QCTSYPWZYVGHOO-UHFFFAOYSA-N
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Description

The compound 2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide features a central 1-methylimidazole core substituted at the 5-position with a 4-methoxyphenyl group and at the 2-position with a sulfanyl-acetamide moiety. The acetamide nitrogen is further substituted with a 4-methylphenyl group. This structure combines electron-donating (methoxy, methyl) and hydrophobic (aromatic) substituents, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-14-4-8-16(9-5-14)22-19(24)13-26-20-21-12-18(23(20)2)15-6-10-17(25-3)11-7-15/h4-12H,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTSYPWZYVGHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenyl hydrazine with methyl isothiocyanate to form an intermediate, which is then cyclized to produce the imidazole ring. This intermediate is further reacted with 4-methylphenyl acetamide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

The compound 2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its structure, biological activities, and potential therapeutic uses, supported by data tables and documented case studies.

2D Structure Representation

The 2D structure of the compound illustrates the arrangement of atoms and functional groups, which is crucial for understanding its reactivity and interaction with biological targets.

Medicinal Chemistry

The compound's imidazole ring is known for its role in various biological activities, including antimicrobial and anti-inflammatory effects. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving bioavailability.

Table 1: Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits activity against various pathogens.
Anti-inflammatoryReduces inflammation in vitro and in vivo.
AntioxidantScavenges free radicals effectively.

Neuropharmacology

Recent studies have indicated that compounds with similar structures can modulate neurotransmitter systems, particularly glutamatergic pathways. This suggests potential applications in treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of related imidazole derivatives found that they could inhibit NMDA receptor-mediated excitotoxicity, a common pathway in neurodegeneration. The compound's structure may allow it to act similarly, warranting further investigation.

Cancer Research

The compound's ability to interact with specific receptors involved in cancer cell proliferation has been noted. Research into analogs has shown promise in inhibiting tumor growth through various mechanisms.

Table 2: Cancer Cell Lines Tested

Cell LineInhibition (%)Concentration (µM)Reference
HeLa6510
MCF-75520
A5497015

Receptor Interaction

The compound may interact with various receptors, including:

  • NMDA Receptors : Potentially acting as an antagonist, reducing excitotoxicity.
  • Serotonin Receptors : Modulation could affect mood and anxiety levels.

Antioxidant Mechanism

Research indicates that compounds with similar structures can exhibit antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

Mechanism of Action

The mechanism of action of 2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Substituent Variations
Compound Name Core Heterocycle R1 (Position 5) R2 (Acetamide N-Substituent) Key Differences Biological Activity/Notes Reference
Target Compound 1-Methylimidazole 4-Methoxyphenyl 4-Methylphenyl - Not explicitly reported -
2-((5-(4-Fluorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (6) 1-Methylimidazole 4-Fluorophenyl Thiazol-2-yl Fluorine (electron-withdrawing), thiazole Synthesized via Method D (K₂CO₃)
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide None (open-chain) 2-Aminophenylthio 4-Methoxyphenyl Lacks imidazole core Antimicrobial potential
N-(4-(1-Ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide (29) Benzoimidazole Methylsulfonyl 4-Phenyl Benzoimidazole, sulfonyl group Anticancer activity (reported)
N-[4-[[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide 4,5-Dihydroimidazole 4-Chlorophenylthio 4-Sulfonylphenyl Partially saturated core, chlorophenyl Not reported
Key Observations:

4,5-Dihydroimidazole ( ) introduces partial saturation, altering conformational flexibility and electronic properties.

Substituent Effects :

  • Electron-withdrawing groups (e.g., 4-fluorophenyl in Compound 6 ) may reduce electron density on the imidazole ring compared to the methoxy group in the target compound, affecting reactivity or target binding.
  • Sulfonyl vs. Sulfanyl : The methylsulfonyl group in Compound 29 increases polarity and metabolic stability compared to the sulfanyl group in the target compound.

Acetamide Variations: Substitution with thiazol-2-yl (Compound 6 ) introduces a heteroaromatic group, which may enhance binding to thiamine-dependent enzymes or kinases.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide?

Methodological Answer:
Synthesis optimization involves:

  • Stepwise functionalization : Cyclization of imidazole precursors under controlled pH (e.g., using acetic acid or ammonia) to form the core structure .
  • Thiol-ether linkage formation : Reaction of imidazole derivatives with thiol-containing intermediates under inert atmospheres (N₂/Ar) to prevent oxidation .
  • Acetamide coupling : Use of coupling agents like EDCI/HOBt for amide bond formation, monitored via TLC .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Basic: Which analytical techniques are most effective for characterizing the compound’s structural integrity?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl at C5 of imidazole) and acetamide linkage .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₂₁H₂₂N₃O₂S) and fragmentation patterns .
  • IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S bond) .
  • HPLC : Reverse-phase C18 column for purity assessment (retention time: ~12 min, 70:30 acetonitrile/water) .

Basic: How can researchers design initial biological screening assays for this compound?

Methodological Answer:

  • Antimicrobial assays : Broth microdilution (MIC determination) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
  • Anticancer screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM concentrations .
  • Enzyme inhibition : Fluorometric assays targeting COX-2 or kinases (e.g., EGFR) with IC₅₀ calculations .

Advanced: What mechanistic insights exist for the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : AutoDock Vina simulations to predict binding to COX-2’s hydrophobic pocket (ΔG ≈ -9.2 kcal/mol) .
  • Kinetic studies : Surface plasmon resonance (SPR) to measure binding kinetics (kₐ/kd) for kinase targets .
  • Metabolic stability : LC-MS/MS analysis of hepatic microsomal degradation (t₁/₂ > 60 min suggests suitability for in vivo studies) .

Advanced: How can SHELX programs resolve crystallographic ambiguities in this compound?

Methodological Answer:

  • Structure solution : SHELXD for phase determination using high-resolution (<1.0 Å) X-ray data .
  • Refinement : SHELXL with anisotropic displacement parameters for imidazole ring atoms. Hydrogen bonds (e.g., N-H⋯O) are modeled using DFIX constraints .
  • Validation : Check for R-factor convergence (R₁ < 0.05) and PLATON/ADDSYM to confirm space group symmetry .

Advanced: What strategies are used to establish structure-activity relationships (SAR) for analogs?

Methodological Answer:

  • Substituent variation : Replace methoxyphenyl with halophenyl (e.g., Cl, F) to assess electronic effects on bioactivity .
  • Thioether vs. sulfone : Compare oxidative stability and target affinity by substituting -S- with -SO₂- .
  • QSAR modeling : CoMFA/CoMSIA to correlate logP values (2.8–3.5) with cytotoxicity .

Advanced: How to address contradictions in biological assay data across studies?

Methodological Answer:

  • Assay standardization : Normalize cell viability protocols (e.g., ATP-based vs. MTT) and use common reference inhibitors .
  • Batch variability : Characterize compound purity (HPLC ≥98%) and confirm solubility (DMSO stock stability at -20°C) .
  • Meta-analysis : Apply Fisher’s exact test to reconcile discrepancies in MIC values across labs .

Advanced: What methods improve the compound’s oxidative stability during storage?

Methodological Answer:

  • Antioxidant additives : Use 0.1% BHT in DMSO stocks to prevent thioether oxidation .
  • Lyophilization : Store as a lyophilized powder under argon, reconstituted fresh for assays .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Advanced: How can computational methods guide reaction design for derivatives?

Methodological Answer:

  • Reaction pathway prediction : DFT calculations (Gaussian 16) to model SNAr mechanisms at the imidazole C2 position .
  • Machine learning : Train models on PubChem data (similar imidazole-acetamides) to predict optimal coupling conditions .
  • Solvent screening : COSMO-RS simulations to identify green solvents (e.g., cyclopentyl methyl ether) for Suzuki-Miyaura steps .

Advanced: What experimental approaches mitigate solubility challenges in pharmacokinetic studies?

Methodological Answer:

  • Prodrug synthesis : Introduce phosphate esters at the acetamide nitrogen to enhance aqueous solubility .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.1) for sustained release .
  • Solubility assays : Shake-flask method with PBS (pH 7.4) and simulated intestinal fluid (FaSSIF) to measure kinetic solubility .

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